Pyridine-2,6-disulfonic Acid

概要

説明

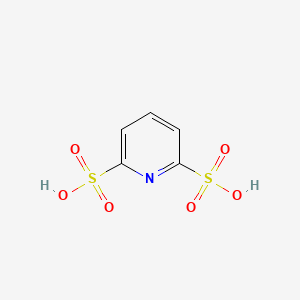

Pyridine-2,6-disulfonic acid is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two sulfonic acid groups attached to the second and sixth positions of the pyridine ring. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: Pyridine-2,6-disulfonic acid can be synthesized through the sulfonation of pyridine. The process typically involves the reaction of pyridine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete sulfonation of the pyridine ring.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale sulfonation reactors. The process involves the continuous addition of pyridine and sulfur trioxide or chlorosulfonic acid into the reactor, followed by the removal of the resulting product. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.

化学反応の分析

Nitration Pathways

The nitration of pyridine derivatives involves two proposed mechanisms:

-

Nitronium ion migration :

The nitro group migrates as a nitronium ion (NO₂⁺) within a solvent cage, leading to regioselective nitration at the β-position . -

Sigmatropic shift :

A concerted -sigmatropic rearrangement transfers the nitro group from the nitrogen atom to the β-carbon, supported by regioselectivity studies on dimethylpyridines .

Key Evidence for Sigmatropic Shift

-

Methyl-substituted pyridines (e.g., 2,6-dimethylpyridine) block nitro group migration to the β-position, reducing yields of nitrated products .

-

Steric hindrance from substituents prevents the formation of 3-nitropyridine derivatives, favoring the sigmatropic mechanism .

Kinetic and Thermodynamic Data

Reactions involving this compound intermediates exhibit distinct kinetic behavior:

-

Compound 5 (N-nitro-1,4-dihydropyridine-4-sulfonic acid) undergoes first-order decay to 3-nitropyridine .

-

Compound 7 reacts via pH-dependent pathways, with proton-assisted steps accelerating decomposition .

Substituent Effects on Reactivity

Studies on dimethylpyridines reveal:

-

High yields (70–90%) for 2,3-, 2,4-, and 3,4-dimethylpyridines due to unhindered β-positions .

-

Low/no yields for 2,6-, 2,5-, and 3,5-dimethylpyridines, where methyl groups block nitro migration .

Spectroscopic Characterization

科学的研究の応用

Chemical Properties and Structure

Pyridine-2,6-disulfonic acid has the molecular formula and a molecular weight of 239.23 g/mol. Its structure features two sulfonic acid groups attached to the pyridine ring, enhancing its solubility and reactivity in aqueous environments.

Coordination Chemistry

PDSA serves as an effective ligand in coordination chemistry, particularly in forming complexes with transition metals. The presence of two sulfonic acid groups allows for strong chelation with metal ions.

Case Study: Metal Complexes

Research has demonstrated that PDSA can form stable complexes with various metal ions, such as Co(II) and Ni(II). These complexes exhibit interesting properties that can be exploited in catalysis and material science. For instance, Co(II) complexes of PDSA have shown potential in catalyzing oxidation reactions, indicating their utility in synthetic organic chemistry .

Catalysis

PDSA has been used as a catalyst or catalyst precursor in several chemical reactions. Its ability to stabilize metal ions enhances catalytic activity while providing a controlled environment for reactions.

Data Table: Catalytic Applications

Biological Applications

PDSA has shown promise in biological research, particularly in studying enzyme activities and cellular processes. Its role as a pH indicator and buffer makes it valuable for various biochemical assays.

Case Study: Enzyme Inhibition

In studies involving purinergic receptors, PDSA was utilized to inhibit specific enzyme activities related to cellular signaling pathways. This inhibition was observed at micromolar concentrations, suggesting its potential as a tool for investigating receptor functions .

Material Science

The unique properties of PDSA make it suitable for applications in material science. It can be used to modify surfaces or create functionalized materials that exhibit specific chemical properties.

Data Table: Material Applications

作用機序

The mechanism of action of pyridine-2,6-disulfonic acid involves its strong acidic properties, which enable it to participate in various chemical reactions. The sulfonic acid groups can act as electron-withdrawing groups, influencing the reactivity of the pyridine ring. This compound can interact with molecular targets and pathways, leading to the formation of various products depending on the reaction conditions.

類似化合物との比較

- Pyridine-3,5-disulfonic acid

- Pyridine-2,4-disulfonic acid

- Pyridine-2,5-disulfonic acid

Comparison: Pyridine-2,6-disulfonic acid is unique due to the specific positioning of the sulfonic acid groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, this compound may exhibit different chemical properties and reactivity patterns, making it suitable for specific applications in research and industry.

生物活性

Pyridine-2,6-disulfonic acid (PDSA) is a sulfonic acid derivative of pyridine that has garnered attention for its potential biological activities. This compound, characterized by its two sulfonic acid groups at the 2 and 6 positions of the pyridine ring, exhibits a range of biological effects that are significant in various therapeutic contexts. This article explores the biological activity of PDSA, including its antimicrobial properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

PDSA is represented by the chemical formula and has a molecular weight of 215.22 g/mol. The presence of sulfonic acid groups enhances its solubility in water and may contribute to its biological activity by facilitating interactions with biological macromolecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of PDSA and related pyridine derivatives. The compound has shown effectiveness against a variety of pathogens, including bacteria and fungi.

Antibacterial Activity

PDSA demonstrates notable antibacterial activity against several strains, including:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values for PDSA against these bacteria range from 0.02 mM to 6 mM, indicating its potential as an antibacterial agent . The mechanism behind this activity is thought to involve disruption of bacterial cell membranes or interference with metabolic processes.

Antifungal Activity

In addition to its antibacterial properties, PDSA has shown antifungal activity against species such as Candida albicans and Aspergillus niger . The MIC values for these fungi also fall within a similar range, suggesting that PDSA could be effective in treating fungal infections .

The biological activity of PDSA can be attributed to several mechanisms:

- Membrane Disruption : The sulfonic acid groups may interact with the lipid bilayer of microbial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : PDSA might inhibit specific enzymes involved in bacterial metabolism, thereby hindering growth and reproduction.

- Biofilm Disruption : Some studies suggest that pyridine derivatives can disrupt biofilms formed by bacteria, enhancing the efficacy of antibiotics .

Study on Antimicrobial Efficacy

In a comparative study involving various pyridine derivatives, PDSA was tested against multiple bacterial strains. The results indicated that compounds with longer alkyl chains exhibited enhanced antimicrobial activity due to improved membrane interactions .

| Compound | MIC (mM) against S. aureus | MIC (mM) against E. coli |

|---|---|---|

| This compound | 0.02 | 0.05 |

| Compound A | 0.03 | 0.06 |

| Compound B | 0.04 | 0.07 |

This table illustrates the comparative strength of PDSA relative to other compounds tested.

Antiviral Activity

While primarily noted for its antibacterial and antifungal properties, research into the antiviral potential of PDSA is ongoing. Initial findings suggest that certain pyridine derivatives may exhibit antiviral activity against respiratory viruses such as Influenza A . However, further investigation is required to fully elucidate these effects.

特性

IUPAC Name |

pyridine-2,6-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO6S2/c7-13(8,9)4-2-1-3-5(6-4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYUPWHNYPOANO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376543 | |

| Record name | Pyridine-2,6-disulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89949-06-4 | |

| Record name | Pyridine-2,6-disulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。